2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a complex structure comprising a benzoxazole ring fused with a piperazine and pyridazinyl-pyridine moiety, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step proceduresThe reaction conditions often require the use of solvents like toluene and reagents such as thionyl chloride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzoxazole and pyridazinyl-pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular activity and potential use in treating infectious diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)benzoxazole: Similar in structure but with a triazole ring instead of a piperazine ring.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Shares the pyridazinyl-pyridine moiety but differs in the benzamide group.
Uniqueness
What sets 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole apart is its unique combination of the benzoxazole ring with the piperazine and pyridazinyl-pyridine groups
Properties
IUPAC Name |
2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-2-6-18-17(5-1)22-20(27-18)26-12-10-25(11-13-26)19-8-7-16(23-24-19)15-4-3-9-21-14-15/h1-9,14H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISUVZBHWXPCSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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